

Preclinical Profile of p-MPPI Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	p-MPPI hydrochloride	
Cat. No.:	B1678906	Get Quote

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Abstract

p-MPPI hydrochloride (4-(2'-Methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This document provides a comprehensive overview of the preclinical data available for **p-MPPI hydrochloride**, summarizing its binding affinity, functional activity in vitro, and efficacy in various in vivo models. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visually represented. The data presented herein support the characterization of p-MPPI as a valuable research tool for elucidating the role of the 5-HT1A receptor in physiological and pathological

processes and as a potential lead compound for the development of novel therapeutics.

Introduction

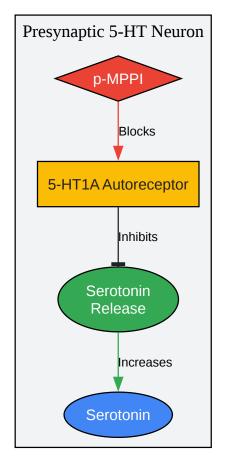
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is implicated in the modulation of mood, anxiety, and cognition. Its widespread distribution in the central nervous system, both as a postsynaptic receptor in cortical and limbic regions and as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei, underscores its significance as a therapeutic target. **p-MPPI hydrochloride** has emerged as a highly selective antagonist for this receptor, demonstrating utility in both in vitro and in vivo preclinical studies. Notably, it can cross the blood-brain barrier and has shown potential antidepressant and anxiolytic-like effects.[1]

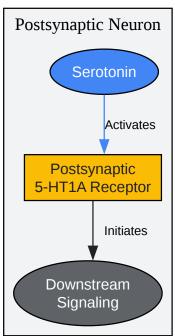


Mechanism of Action

p-MPPI hydrochloride exerts its pharmacological effects by competitively binding to the 5-HT1A receptor, thereby blocking the actions of the endogenous agonist, serotonin. It displays no agonist activity in both in vitro and in vivo assessments of pre- and post-synaptic 5-HT1A receptor function.[1] In vivo studies have shown that p-MPPI acts as an effective 5-HT1A autoreceptor antagonist.[2] Systemic administration of p-MPPI leads to a dose-dependent increase in the firing rate of serotonergic neurons in the dorsal raphe nucleus, an effect that is consistent with the blockade of inhibitory autoreceptors.[2] This antagonistic action also prevents or reverses the effects of 5-HT1A receptor agonists, such as 8-hydroxy-(2-di-n-propylamino)tetralin (8-OH-DPAT).[2]







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Mechanism of p-MPPI at the 5-HT1A autoreceptor.



Quantitative Data Summary

Table 1: In Vitro Binding Affinity of p-MPPI

Radioligand	Preparation	Ki (nM)	Reference
[3H]8-OH-DPAT	Rat cerebral cortical synaptosomes	20.2 (for etoperidone, similar structure)	[3]
[3H]8-OH-DPAT	Rat cerebral cortical synaptosomes	23.6 (for trazodone, similar structure)	[3]
[3H]8-OH-DPAT	Rat cerebral cortical synaptosomes	18.9 (for MCPP, similar structure)	[3]

Note: Specific Ki values for p-MPPI were not explicitly found in the provided search results. The table shows Ki values for structurally related compounds at the 5-HT1A receptor for comparative purposes.

Table 2: In Vivo Efficacy of p-MPPI Hydrochloride



Animal Model	Species	Doses (mg/kg)	Administrat ion Route	Observed Effects	Reference
Elevated Plus-Maze	Mice	0.5 - 4.5	i.p.	Dose-related anxiolytic-like effects	[1][4]
Elevated Plus-Maze	Mice	13.5	i.p.	Loss of anxiolytic effect, increased grooming and immobility	[4]
Ethanol- Induced Hypothermia and Sleep	Mice	0.4, 0.7, 1.0	Not specified	Dose- dependent reduction in ethanol- induced hypothermia and sleep time	[5]
Ethanol- Induced Hypothermia and Sleep	Rats	0.4	Not specified	Reduction in ethanol-induced hypothermia and sleep time	[5]
8-OH-DPAT- Induced Behaviors	Rats	5, 10	i.p.	Antagonized 8-OH-DPAT- induced effects on locomotion, hindlimb abduction, and flat body posture	[6][7]



8-OH-DPAT- Induced Rats 5 i.p. C Sleep/Waking Changes	Reduced the effect of 8- OH-DPAT on [7] waking and REM sleep
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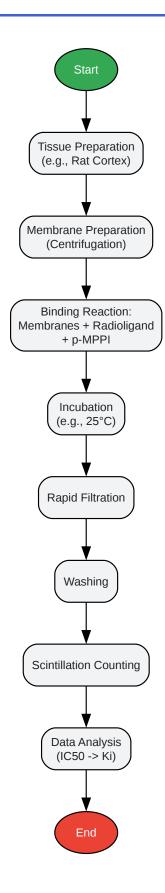
Experimental Protocols In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of p-MPPI for the 5-HT1A receptor.

Methodology:

- Tissue Preparation: Rat cerebral cortices are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation containing the 5-HT1A receptors.
- Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT1A receptor, such as [3H]8-OH-DPAT, and varying concentrations of the unlabeled competitor drug (p-MPPI).
- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium to be reached.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]





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Workflow for an in vitro radioligand binding assay.



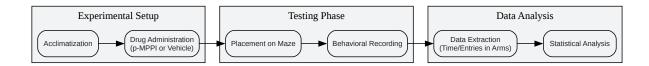
Murine Elevated Plus-Maze

Objective: To assess the anxiolytic-like effects of **p-MPPI hydrochloride** in mice.[4]

Apparatus: The elevated plus-maze consists of two open arms and two closed arms (enclosed by high walls) arranged in a plus shape and elevated from the floor.

Methodology:

- Acclimatization: Mice are habituated to the testing room for a specific period before the experiment.
- Drug Administration: **p-MPPI hydrochloride** or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 0.5-4.5 mg/kg).[1][4]
- Testing: After a predetermined pretreatment time, each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is then recorded for a set duration (e.g., 5 minutes).
- Behavioral Measures: Key parameters recorded include the number of entries into and the time spent in the open and closed arms. Anxiolytic-like activity is indicated by a significant increase in the proportion of time spent in and/or the number of entries into the open arms.
 Ethological measures such as risk assessment behaviors may also be scored.[4]
- Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of p-MPPI with the vehicle control group.



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Logical workflow of the elevated plus-maze experiment.



Concluding Remarks

The preclinical data for **p-MPPI hydrochloride** strongly support its role as a selective and potent 5-HT1A receptor antagonist. Its ability to cross the blood-brain barrier and exert centrally-mediated effects makes it a valuable tool for CNS research. The anxiolytic-like profile observed in animal models suggests that antagonism of the 5-HT1A receptor may be a viable strategy for the treatment of anxiety disorders. Further preclinical studies to fully characterize its pharmacokinetic profile and to explore its efficacy in a broader range of behavioral models are warranted to fully elucidate its therapeutic potential.

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